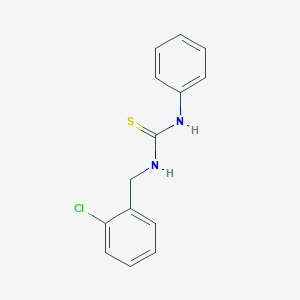
N-(2-chlorobenzyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-phenylthiourea (CBPTU) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative, which means that it contains a sulfur atom and a nitrogen atom in its structure. CBPTU has been found to have a variety of biochemical and physiological effects, and it has been studied for its mechanism of action and potential future directions for research.
Applications De Recherche Scientifique
Thermal Stabilizers for PVC
N-(2-chlorobenzyl)-N'-phenylthiourea derivatives have demonstrated effectiveness as thermal stabilizers or co-stabilizers for rigid poly(vinyl chloride) (PVC). Investigations reveal their superior stabilizing potency compared to conventional stabilizers, particularly in prolonging the induction period, albeit with a faster dehydrochlorination rate during the later stages of degradation. The complexation with metal chlorides like Ni2+ and Cd2+ significantly enhances these stabilizing effects, suggesting a promising application in improving the thermal resistance of PVC materials (Sabaa, Mohamed, & Yassin, 2003).
Antimicrobial Agents
The antimicrobial properties of thiourea derivatives, including those structurally related to this compound, have been extensively studied. Certain derivatives exhibit significant anti-pathogenic activity, especially against bacteria known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential as novel antimicrobial agents capable of combating biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Research
Research into this compound derivatives has also extended into the domain of polymer science. Novel poly(phenylthiourea azomethine imide)s synthesized from related thiourea derivatives exhibit high thermal stability and processability. These polymers are amorphous, highly soluble in common organic solvents, and demonstrate glass transition temperatures exceeding 270°C. Their synthesis and characterization open new avenues for developing advanced materials with potential applications in high-temperature environments (Kausar, Zulfiqar, Ahmad, & Sarwar, 2010).
Sensor Technology
In sensor technology, derivatives of this compound have been applied as chemosensors for anions. For instance, specific thiourea derivatives act as colorimetric and fluorescent chemosensors for detecting anions like acetate and fluoride. The interaction between these anions and the thiourea moiety induces significant changes in fluorescence and color, underscoring their utility in developing new sensory materials for environmental and biomedical applications (Wu et al., 2007).
Antiviral Research
The structure-activity relationship of diphenylthiourea antivirals has been explored, identifying essential structural features for their antiviral effect. Such studies offer insights into designing compounds with enhanced antiviral activities, potentially including derivatives of this compound (Galabov, Galabov, & Neykova, 1980).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2S/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h1-9H,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZBWCIEDLSRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)
![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)
